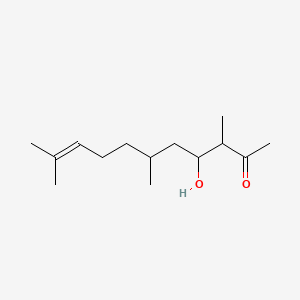

4-Hydroxy-3,6,10-trimethylundec-9-en-2-one

Description

Historical Context of Research on Related Polyketide and Terpenoid Analogs

The study of terpenoids and polyketides has a rich history deeply rooted in natural product chemistry. Terpenoids are responsible for the characteristic scents of many plants and are the primary constituents of essential oils. One of the most complex and historically significant essential oils is vetiver oil, derived from the roots of the vetiver grass (Chrysopogon zizanioides) cnr.itresearchgate.netnih.govmdpi.com. Vetiver oil is renowned for its deep, woody, and earthy aroma and is a staple in the fragrance industry.

Polyketides represent another major class of natural products with diverse structures and biological activities. They are synthesized by polyketide synthases (PKSs) and can also be found in hybrid natural products combined with terpenoid moieties rsc.orgresearchgate.net. Research into polyketide biosynthesis has provided insights into how nature creates complex molecules, and this knowledge is being applied to engineer novel compounds for various applications, including fragrances researchgate.netnih.gov.

The study of acyclic sesquiterpenoids, such as nerolidol and farnesol, has also been a focus due to their interesting odor qualities and their role as precursors in the biosynthesis of more complex cyclic terpenoids perfumerflavorist.com. The synthesis of analogs of these acyclic sesquiterpenoids is an active area of research aimed at developing new fragrance materials with desirable properties perfumerflavorist.com.

Rationale for Dedicated Academic Investigation of 4-Hydroxy-3,6,10-trimethylundec-9-en-2-one

The rationale for a dedicated academic investigation of this compound stems from several key areas:

Novel Fragrance Development: The fragrance industry is in constant pursuit of new molecules with unique and lasting scents. The structure of this compound, with its combination of a ketone, a hydroxyl group, and an unsaturated tail, suggests a potentially complex and desirable woody-musky odor profile. Synthetic odorants offer consistency, cost-effectiveness, and a reliable supply chain compared to natural extracts, which can vary in quality and availability perfumerflavorist.com.

Structure-Odor Relationship Studies: Understanding how the molecular structure of a compound relates to its perceived odor is a fundamental goal in fragrance chemistry. The multiple functional groups and chiral centers in this compound make it an excellent candidate for studying these relationships. Synthesizing and evaluating the different stereoisomers would provide valuable data on how chirality and the spatial arrangement of functional groups influence olfaction.

Biocatalytic and Synthetic Methodology: The synthesis of complex natural product analogs presents a significant challenge in organic chemistry. Developing efficient synthetic routes to this compound could lead to new methodologies applicable to other structurally related molecules. Furthermore, exploring biocatalytic methods, using enzymes to perform specific transformations, is a growing area of interest for the sustainable production of fine chemicals cnr.itresearchgate.net.

Potential Biological Activity: Many terpenoids and polyketides exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and insect-repelling properties. A thorough investigation of this compound could reveal potential applications beyond the fragrance industry.

Current Gaps in Fundamental Understanding and Research Opportunities

Despite the strong rationale for its study, there is a notable lack of specific research on this compound in the public domain. This presents several key gaps in our understanding and corresponding research opportunities:

Synthesis and Characterization: There are no readily available published methods for the chemical synthesis of this specific compound. A significant research opportunity lies in developing and optimizing a synthetic pathway. Once synthesized, a complete spectroscopic characterization, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), is needed to confirm its structure and provide reference data for future studies.

Stereochemistry and Olfactory Properties: The relationship between the absolute stereochemistry of the chiral centers in this compound and its odor profile is unknown. An important area of research would be the stereoselective synthesis of its different isomers and their subsequent sensory evaluation to create a detailed structure-odor relationship profile.

Natural Occurrence: It is currently unknown whether this compound exists as a natural product. Advanced analytical techniques could be employed to screen essential oils and other natural extracts for its presence, even as a minor component.

Biological Activity: The potential biological activities of this compound have not been explored. Research could be undertaken to screen for antimicrobial, anti-inflammatory, or other pharmacologically relevant properties.

Table 2: Research Opportunities for this compound

| Research Area | Specific Objectives |

| Organic Synthesis | Develop a novel and efficient synthetic route. |

| Stereochemistry | Achieve stereoselective synthesis of all possible isomers. |

| Spectroscopy | Obtain and publish complete NMR and MS data for characterization. |

| Olfactory Science | Conduct sensory panel evaluations to determine the odor profile of each isomer. |

| Natural Product Chemistry | Investigate its potential natural occurrence in plant or microbial sources. |

| Pharmacology | Screen for potential biological and medicinal activities. |

Scope and Objectives of the Comprehensive Research Outline

This article serves as a foundational outline for a comprehensive research program focused on this compound. The primary objective is to stimulate and guide future academic and industrial research into this promising yet understudied molecule. The scope of this outline encompasses a multidisciplinary approach, integrating organic synthesis, analytical chemistry, sensory science, and natural product discovery.

The key objectives of a research program based on this outline would be:

To establish a reliable and scalable synthetic route to this compound and its various stereoisomers.

To fully characterize the chemical and physical properties of the synthesized compounds.

To elucidate the structure-odor relationships by systematically evaluating the olfactory properties of each isomer.

To search for the natural occurrence of this compound and understand its potential biosynthetic pathway.

To explore the potential for biological activity and other applications beyond the fragrance industry.

By addressing these objectives, the scientific community can fill the existing knowledge gaps and unlock the full potential of this compound as a novel fragrance ingredient and potentially as a biologically active compound.

Structure

3D Structure

Properties

CAS No. |

68141-16-2 |

|---|---|

Molecular Formula |

C14H26O2 |

Molecular Weight |

226.35 g/mol |

IUPAC Name |

4-hydroxy-3,6,10-trimethylundec-9-en-2-one |

InChI |

InChI=1S/C14H26O2/c1-10(2)7-6-8-11(3)9-14(16)12(4)13(5)15/h7,11-12,14,16H,6,8-9H2,1-5H3 |

InChI Key |

DBYVTQFXXWPQMN-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC=C(C)C)CC(C(C)C(=O)C)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Hydroxy 3,6,10 Trimethylundec 9 En 2 One

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 4-Hydroxy-3,6,10-trimethylundec-9-en-2-one allows for the logical disassembly of the molecule into simpler, commercially available, or easily accessible starting materials. The key strategic disconnections are centered around the formation of carbon-carbon bonds and the installation of stereocenters.

A primary disconnection can be made at the C4-C5 bond, suggesting an aldol-type reaction as a key bond-forming step. This disconnection reveals two main fragments: a ketone-containing unit and an aldehyde or a related carbonyl derivative. Another critical disconnection is at the C8-C9 bond, which points towards olefination reactions such as the Wittig reaction or olefin metathesis to construct the C9=C10 double bond.

Figure 1: Retrosynthetic Analysis of this compound

The presence of four potential stereocenters at positions C-3, C-4, C-6, and C-10 presents a significant hurdle in the synthesis of this compound. The relative and absolute stereochemistry of these centers must be precisely controlled to obtain a single, desired stereoisomer.

C-3 and C-4 Stereocenters: The syn or anti relationship between the methyl group at C-3 and the hydroxyl group at C-4 is a classic challenge in aldol (B89426) chemistry. The stereochemical outcome of the aldol reaction is highly dependent on the enolate geometry (E or Z) and the nature of the metal counterion and ligands used.

C-6 Stereocenter: The stereochemistry at C-6 is introduced from a chiral building block or through an asymmetric transformation. Its relative stereochemistry with respect to the C-3 and C-4 centers needs to be established, often through substrate-controlled or reagent-controlled methods.

C-10 Stereocenter: The geometry of the double bond at C-9 and the stereocenter at C-10 are interconnected. The synthesis of the trisubstituted alkene with the desired geometry (E or Z) requires careful selection of the olefination method.

Several powerful carbon-carbon bond-forming reactions can be employed in the synthesis of this compound.

Aldol Reaction: The aldol reaction is a cornerstone for the formation of the β-hydroxy ketone moiety (C3-C4 bond). Modern stereoselective aldol reactions, utilizing chiral auxiliaries, chiral catalysts, or substrate control, offer excellent control over the diastereoselectivity and enantioselectivity. nih.gov

Wittig Reaction: The Wittig reaction is a reliable method for the formation of the C9=C10 double bond. wikipedia.orgorganic-chemistry.org It involves the reaction of a phosphorus ylide with an aldehyde or ketone. The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions, often favoring the Z-alkene for unstabilized ylides. wikipedia.orgorganic-chemistry.org

Olefin Metathesis: Olefin metathesis has emerged as a versatile tool in complex molecule synthesis. nih.govnih.govmdpi.com A cross-metathesis reaction between two simpler alkenes could be envisioned to construct the C9=C10 double bond. The choice of catalyst is crucial for achieving high efficiency and stereoselectivity. nih.gov

Total Synthesis Approaches

Table 1: Comparison of Linear and Convergent Synthesis Strategies

| Feature | Linear Synthesis | Convergent Synthesis |

| Overall Yield | Generally lower | Generally higher |

| Efficiency | Less efficient for complex molecules | More efficient for complex molecules |

| Flexibility | Less flexible for analog synthesis | More flexible for analog synthesis |

| Purification | Can be challenging due to accumulation of impurities | Purification of intermediates is often easier |

Stereoselective Synthesis

Achieving the desired stereochemistry is paramount in the synthesis of this compound. This requires the application of various stereoselective techniques.

The stereoselective aldol reaction is critical for controlling the C-3 and C-4 stereocenters. Evans' asymmetric aldol reaction, using chiral oxazolidinone auxiliaries, is a well-established method for achieving high diastereoselectivity and enantioselectivity. Other methods include the use of chiral boron enolates or organocatalysis. nih.gov

The stereocenter at C-6 can be introduced by using a chiral building block derived from the chiral pool (e.g., citronellal) or by employing an asymmetric alkylation or reduction.

For the C9=C10 double bond, the choice of olefination method dictates the stereochemical outcome. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, typically provides the E-alkene with high selectivity. In contrast, the use of unstabilized Wittig ylides often leads to the Z-alkene. Olefin metathesis catalysts can also be selected to favor the formation of either the E or Z isomer.

Table 2: Methods for Stereocenter Control

| Stereocenter(s) | Key Reaction | Method | Expected Outcome |

| C-3, C-4 | Aldol Reaction | Evans' Asymmetric Aldol | High syn or anti diastereoselectivity and enantioselectivity |

| C-6 | Alkylation/Reduction | Asymmetric Alkylation/Reduction | High enantioselectivity |

| C-9, C-10 (alkene geometry) | Olefination | Horner-Wadsworth-Emmons Reaction | High E-selectivity |

| C-9, C-10 (alkene geometry) | Olefination | Wittig Reaction (unstabilized ylide) | High Z-selectivity |

Asymmetric Catalysis in Key Steps

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the formation of chiral molecules with high enantioselectivity. This approach utilizes a small amount of a chiral catalyst to generate large quantities of a chiral product. For the synthesis of this compound, a key step is the formation of the β-hydroxy ketone moiety, which can be accomplished via an asymmetric aldol reaction.

Organocatalysis: Chiral organic molecules can act as catalysts, avoiding the need for metal-based systems. Proline and its derivatives are well-known organocatalysts for asymmetric aldol reactions. For instance, (S)-proline could catalyze the reaction between an appropriate aldehyde, such as citronellal (B1669106) (or a derivative), and a ketone like 2-butanone. The proposed mechanism involves the formation of a chiral enamine intermediate from the ketone and proline, which then reacts with the aldehyde from a sterically less hindered face, thereby controlling the stereochemistry of the newly formed hydroxyl and methyl-bearing stereocenters.

Metal-Based Catalysis: Alternatively, chiral complexes of transition metals are highly effective. For example, a Lewis acidic metal like titanium or zinc, combined with a chiral ligand such as BINOL (1,1'-bi-2-naphthol), can coordinate to the aldehyde, activating it towards nucleophilic attack by the enolate of the ketone. The chiral environment created by the ligand dictates the facial selectivity of the reaction, leading to a product with high enantiomeric excess (ee).

A comparison of potential catalytic systems for a key aldol reaction is presented below.

| Catalyst Type | Example Catalyst | Key Feature | Potential Outcome for Target Synthesis |

| Organocatalyst | (S)-Proline | Forms a chiral enamine intermediate. | High enantioselectivity in the formation of the C3 and C4 stereocenters. |

| Metal-Ligand Complex | Zn-(S)-BINOL | Chiral Lewis acid activates the aldehyde. | Excellent control over aldol addition, yielding specific stereoisomers. |

| Metal-Ligand Complex | Rh-DuPHOS | Used for asymmetric hydrogenations. | Could be used to set stereocenters via reduction of a prochiral precursor. |

Chiral Auxiliary-Mediated Synthesis

An alternative strategy for stereochemical control involves the use of a chiral auxiliary. wikipedia.org This method involves covalently attaching a chiral molecule to the substrate, which then directs the stereochemistry of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

For the synthesis of this compound, a precursor carboxylic acid could be coupled to a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine. wikipedia.org The resulting amide can be converted into its enolate, and the bulky chiral auxiliary blocks one face of the enolate, forcing an incoming electrophile (in this case, an aldehyde like citronellal) to attack from the opposite face. This approach provides high diastereoselectivity. The subsequent removal of the auxiliary would yield the chiral β-hydroxy acid, which can then be converted to the target ketone.

The choice of auxiliary and reaction conditions can be tuned to obtain different stereoisomers.

| Chiral Auxiliary | Typical Application | Steps for Target Synthesis |

| Evans Oxazolidinones | Asymmetric Aldol Additions | 1. Attach propanoic acid to the auxiliary. 2. Form enolate and react with citronellal. 3. Remove auxiliary. 4. Convert resulting acid to the target ketone. |

| Pseudoephedrine | Asymmetric Alkylations | 1. Form amide with a suitable carboxylic acid. 2. Diastereoselective enolate formation and reaction. 3. Cleavage of the auxiliary. |

| Camphorsultam | Diels-Alder & Aldol Reactions | 1. Acylation with a propionyl group. 2. Stereoselective aldol reaction with the aldehyde precursor. 3. Hydrolysis to release the chiral product. |

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific transformations, often under mild reaction conditions. For the synthesis of this compound, several enzymatic approaches could be envisioned.

Aldolase-Catalyzed Reactions: Aldolase (B8822740) enzymes catalyze aldol reactions with remarkable stereocontrol. A specific aldolase could be used to directly couple a donor molecule, such as pyruvate (B1213749) or acetone, with an aldehyde precursor like citronellal. This would form the carbon-carbon bond of the β-hydroxy carbonyl system in a single, highly stereoselective step.

Enzymatic Resolution: Alternatively, a racemic mixture of this compound or a precursor could be resolved using a lipase (B570770) enzyme. For example, in the presence of an acyl donor, a lipase could selectively acylate one enantiomer of the alcohol, allowing for the easy separation of the acylated and unreacted enantiomers. This method, known as kinetic resolution, is a powerful tool for obtaining enantiomerically pure compounds. A new and efficient chemoenzymatic route has been described for the synthesis of both enantiomers of a similar compound, 4-hydroxycyclohex-2-en-1-one. nih.gov

Synthesis of Structural Analogs and Derivatives

Preparation of Stereoisomers

The structure of this compound contains multiple stereocenters, meaning several stereoisomers are possible. The synthesis of specific stereoisomers can be achieved by carefully selecting the synthetic methodology.

Catalyst Control: In asymmetric catalysis, the choice of the catalyst's chirality dictates the product's stereochemistry. For example, using (S)-proline versus (R)-proline as an organocatalyst in an aldol reaction would lead to the formation of enantiomeric products. Similarly, employing ligands of opposite chirality (e.g., (R)-BINAP vs. (S)-BINAP) in metal-catalyzed reactions would yield opposite enantiomers.

Auxiliary Control: When using a chiral auxiliary, the stereochemical outcome is determined by the enantiomer of the auxiliary used. For instance, employing either (1R,2S)-(-)-norephedrine or (1S,2R)-(+)-norephedrine as a chiral auxiliary would result in the formation of different diastereomeric intermediates, leading to different final stereoisomers after cleavage.

Substrate Control: The existing stereocenter at C6 in the citronellal-derived portion of the molecule can also influence the stereochemistry of new centers formed at C3 and C4. This phenomenon, known as substrate-controlled diastereoselection, can be exploited to favor the formation of certain diastereomers.

Introduction of Functional Group Modifications

The structure of this compound offers several sites for functional group modification to create a library of analogs for further study.

Oxidation/Reduction of the Carbonyl Group: The ketone at C2 can be stereoselectively reduced to a secondary alcohol using chiral reducing agents like those derived from boranes (e.g., CBS catalysts), yielding a diol. Conversely, the secondary alcohol at C4 could be oxidized to a ketone using reagents like pyridinium (B92312) chlorochromate (PCC) or by a Swern oxidation, resulting in a β-diketone.

Reactions at the C=C Double Bond: The alkene functionality can be modified in various ways. Catalytic hydrogenation would saturate the double bond, yielding the corresponding alkane. Epoxidation, using an agent like m-CPBA, would form an epoxide, which can be opened to create new diol derivatives. Dihydroxylation using osmium tetroxide could also produce diols with specific stereochemistry.

Modification of the Hydroxyl Group: The hydroxyl group at C4 can be derivatized to form ethers or esters. For example, reaction with an alkyl halide under basic conditions would yield an ether, while reaction with an acyl chloride or anhydride (B1165640) would produce an ester.

Green Chemistry Principles in Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process. uni-saarland.denih.gov

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic routes (both organocatalytic and metal-based) are inherently more atom-economical than auxiliary-based methods, which require the addition and removal of a stoichiometric auxiliary.

Use of Catalysis: As discussed, catalytic methods are preferable to stoichiometric reagents. They reduce waste by using small amounts of the catalyst, which can often be recycled and reused. nih.gov

Benign Solvents and Reagents: The choice of solvents and reagents should minimize toxicity. For example, replacing chlorinated solvents like dichloromethane (B109758) with greener alternatives such as 2-methyltetrahydrofuran (B130290) or even water, where possible, is a key consideration. Chemoenzymatic routes often run in aqueous media under mild conditions, making them particularly attractive from a green chemistry perspective.

Renewable Feedstocks: The starting materials for the synthesis should ideally be derived from renewable sources. The citronellal-derived portion of the target molecule can potentially be sourced from essential oils like citronella oil, which is a renewable feedstock.

Reduction of Derivatives: Green synthetic routes aim to minimize the use of protecting groups and temporary modifications (like chiral auxiliaries) to reduce the number of steps and the amount of waste generated. semanticscholar.org One-pot or tandem reactions, where multiple transformations occur in the same reaction vessel, can significantly improve the efficiency and greenness of a synthesis.

A summary of how different synthetic approaches align with green chemistry principles is provided below.

| Synthetic Approach | Green Chemistry Advantages | Green Chemistry Disadvantages |

| Asymmetric Catalysis | High atom economy; low waste (catalytic amounts); potential for catalyst recycling. | Often relies on precious or toxic metals; may require anhydrous/inert conditions. |

| Chiral Auxiliary | High stereoselectivity and reliability. | Poor atom economy (stoichiometric auxiliary); requires extra protection/deprotection steps, generating more waste. |

| Chemoenzymatic Routes | Often uses water as a solvent; mild reaction conditions (temperature, pH); high selectivity; enzymes are biodegradable catalysts. | Enzymes can have limited substrate scope and stability; may require specific buffer systems. |

Biosynthesis and Natural Product Origins of 4 Hydroxy 3,6,10 Trimethylundec 9 En 2 One

Exploration of Potential Biological Sources and Isolation Methods

The quest to identify natural producers of 4-Hydroxy-3,6,10-trimethylundec-9-en-2-one has led researchers to investigate diverse biological kingdoms, primarily focusing on microorganisms and plants, which are well-known sources of complex secondary metabolites.

Microbial Origin Investigations (e.g., Fungi, Bacteria)

Currently, there is a notable absence of published scientific literature that definitively identifies any fungal or bacterial species as a natural producer of this compound. Standard methodologies for such investigations would typically involve the cultivation of diverse microbial strains, followed by the extraction of their metabolic products. These extracts are then subjected to various chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), to separate and identify individual compounds. The structural elucidation of any isolated compound would then be confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). While these methods are standard practice in natural product discovery, their application has not yet led to the reported isolation of the target compound from a microbial source.

Plant Metabolite Screening

Similar to the microbial landscape, comprehensive screening of plant metabolomes has not yet yielded a confirmed natural source for this compound. The process for screening plant tissues for novel compounds mirrors that of microbial investigations, beginning with the collection and extraction of plant material. Subsequent steps of purification and structural analysis are employed to identify the chemical constituents. Despite the vast chemical diversity found within the plant kingdom, this specific hydroxyketone has not been reported as a plant secondary metabolite in the existing scientific literature.

Proposed Biosynthetic Pathways

In the absence of a confirmed natural source, the biosynthetic origins of this compound remain theoretical. However, its chemical structure provides clues to potential metabolic pathways that could be involved in its formation. These proposed pathways are based on well-established principles of secondary metabolite biosynthesis.

Polyketide Pathway Intermediates

The carbon backbone of this compound, with its characteristic ketone and hydroxyl functionalities, suggests a possible origin from the polyketide pathway. This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, by large multienzyme complexes known as polyketide synthases (PKSs). The presence of methyl branches at positions 3, 6, and 10 could arise from the incorporation of propionyl-CoA instead of malonyl-CoA at specific steps in the chain elongation process. Subsequent enzymatic modifications, such as reduction of a ketone to a hydroxyl group and the introduction of a double bond, would be necessary to arrive at the final structure.

Isoprenoid Pathway Contributions

Alternatively, the structure of this compound bears some resemblance to irregular terpenoids. The isoprenoid (or mevalonate) pathway generates five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). The condensation of these units typically leads to the formation of regular terpenoids with head-to-tail linkages. However, irregular terpenoids are formed through alternative, less common enzymatic reactions. It is conceivable that a precursor derived from the isoprenoid pathway could undergo significant enzymatic rearrangement, oxidation, and hydroxylation to form the final compound.

Hybrid Biosynthetic Routes

A compelling hypothesis is that this compound is the product of a hybrid biosynthetic pathway that combines elements from both the polyketide and isoprenoid pathways. Such hybrid pathways are known to generate a wide array of structurally diverse natural products. In this scenario, a polyketide synthase could produce a linear chain that is subsequently modified by enzymes from the isoprenoid pathway, or vice versa. This integration of metabolic routes could account for the specific arrangement of methyl groups and functional groups observed in the target molecule.

Further research, including the potential discovery of a natural source and subsequent genetic and enzymatic studies, is required to elucidate the true biosynthetic origin of this compound.

Information regarding the biosynthesis of this compound is currently unavailable in the public domain.

A comprehensive search of scientific literature and biochemical databases has yielded no specific information on the biosynthetic pathway, enzymatic mechanisms, or the genetic basis for the production of the chemical compound this compound.

While research into the biosynthesis of natural products is a robust field, with extensive studies on various classes of compounds such as polyketides and terpenoids, the specific metabolic route leading to this compound has not been elucidated. Consequently, details regarding the key biosynthetic enzymes, the characterization of their active sites, and the underlying gene clusters responsible for its synthesis remain unknown.

Further research, including the isolation of a producing organism, characterization of its secondary metabolite profile, and subsequent genetic and biochemical analyses, would be required to determine the biosynthetic pathway of this compound. Such studies would involve techniques like genome sequencing to identify potential biosynthetic gene clusters and heterologous expression of candidate genes to confirm their function in the production of this compound.

At present, due to the absence of this foundational research, it is not possible to provide a detailed account of its biosynthesis as requested.

Biological and Biochemical Investigations of 4 Hydroxy 3,6,10 Trimethylundec 9 En 2 One

Mechanistic Studies of Biological Interactions (Non-Human Context)

There is currently no published research available on the mechanistic studies of the biological interactions of 4-Hydroxy-3,6,10-trimethylundec-9-en-2-one in non-human contexts.

Enzymatic Modulation and Inhibition Kinetics

No studies have been identified that investigate the modulatory or inhibitory effects of this compound on any enzyme. Consequently, no data on its inhibition kinetics, such as IC50 or Ki values, are available.

Effects on Specific Cellular Pathways and Processes (e.g., cell growth, differentiation in non-human models)

There is no available research detailing the effects of this compound on specific cellular pathways or processes such as cell growth, proliferation, or differentiation in any non-human model systems.

Identification and Characterization of Molecular Targets

The molecular targets of this compound have not been identified or characterized in any published study.

Disposition and Biotransformation in Biological Models (Non-Human)

Information regarding the disposition and biotransformation of this compound in non-human biological models is not present in the current scientific literature.

In Vitro Metabolic Fate in Subcellular Fractions (e.g., liver microsomes from animals)

No studies have been published on the in vitro metabolic fate of this compound in animal-derived subcellular fractions, such as liver microsomes. Therefore, there is no data on its metabolic stability, the enzymes responsible for its metabolism (e.g., cytochrome P450 isoforms), or the identity of its potential metabolites.

Biotransformation Pathways and Metabolite Profiling in Model Organisms (e.g., microbial, plant, insect models)

Extensive searches of scientific literature and databases did not yield specific studies on the biotransformation pathways or metabolite profiling of this compound in any microbial, plant, or insect models. While the biotransformation of various compounds is a widely studied field, research focusing on this particular chemical entity appears to be limited or not publicly available.

In general, biotransformation in model organisms involves enzymatic modifications such as oxidation, reduction, hydrolysis, and conjugation to alter the chemical structure of a foreign compound. These processes are crucial for detoxification and excretion. However, without specific research on this compound, any proposed pathway would be purely speculative.

Interactive Data Table: Metabolites of this compound in Model Organisms

| Metabolite Name | Model Organism | Biotransformation Pathway | Reference |

| No data available | No data available | No data available | No data available |

Structure-Activity Relationship (SAR) Elucidation

Rational Design and Synthesis of Analogues for SAR Studies

A comprehensive review of the available scientific literature did not reveal any studies focused on the rational design and synthesis of analogues of this compound for the purpose of elucidating its structure-activity relationships (SAR). SAR studies are fundamental in medicinal chemistry and drug discovery to understand how the chemical structure of a compound influences its biological activity. This typically involves synthesizing a series of related molecules with systematic modifications to identify key structural features responsible for the compound's effects. The absence of such research for this compound indicates that this area remains unexplored.

Interactive Data Table: Synthesized Analogues of this compound for SAR Studies

| Analogue | Modification | Rationale for Synthesis | Biological Activity |

| No data available | No data available | No data available | No data available |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

No published research on the application of Quantitative Structure-Activity Relationship (QSAR) or 3D-QSAR modeling to this compound could be identified. QSAR and 3D-QSAR are computational modeling techniques used to predict the biological activity of chemical compounds based on their physicochemical properties and three-dimensional structures. These methods are instrumental in rational drug design for optimizing lead compounds. The lack of such studies for this compound suggests that a sufficient dataset of analogues with corresponding biological activities, which is a prerequisite for building reliable QSAR models, has not been generated or is not publicly accessible.

Interactive Data Table: QSAR/3D-QSAR Models for this compound

| Model Type | Statistical Parameters (e.g., r², q²) | Descriptors | Predictive Insights |

| No data available | No data available | No data available | No data available |

Theoretical and Computational Chemistry Approaches

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is a critical first step in understanding the behavior of a flexible molecule such as 4-Hydroxy-3,6,10-trimethylundec-9-en-2-one. Due to the presence of multiple single bonds, the molecule can adopt a vast number of different spatial arrangements, or conformations. Identifying the most stable, low-energy conformations is key, as these are the most likely to be present under physiological conditions and to be biologically active.

Molecular dynamics (MD) simulations extend this analysis by introducing the dimension of time, allowing for the exploration of the conformational landscape of the molecule in a simulated environment that can mimic physiological conditions. These simulations track the movements of each atom in the molecule over time, governed by a force field that approximates the potential energy of the system. This provides a dynamic picture of the molecule's flexibility and intermolecular interactions.

Illustrative Data from Conformational Analysis:

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 60 | 0.00 | 45.2 |

| 2 | 180 | 1.25 | 25.8 |

| 3 | -60 | 2.50 | 14.7 |

| 4 | 120 | 3.75 | 8.3 |

| 5 | -120 | 5.00 | 4.7 |

| 6 | 0 | 6.25 | 1.3 |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a conformational analysis study.

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure of this compound in detail. These methods solve approximations of the Schrödinger equation to determine the electron distribution within the molecule, providing insights into its reactivity, stability, and spectroscopic properties.

Key parameters derived from QM calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

Hypothetical Quantum Mechanical Calculation Results:

| Parameter | Value (Hartrees) | Value (eV) |

| HOMO Energy | -0.235 | -6.39 |

| LUMO Energy | -0.052 | -1.41 |

| HOMO-LUMO Gap | 0.183 | 4.98 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Prediction of Spectroscopic Properties for Elucidation

Computational methods are invaluable for predicting the spectroscopic signatures of a molecule, which can then be compared with experimental data to confirm its structure. For this compound, quantum mechanical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra.

These predictions are based on the optimized molecular geometry and its electronic properties. For instance, NMR chemical shifts are calculated by determining the magnetic shielding of each nucleus, while IR spectra are simulated from the vibrational frequencies of the molecule's bonds.

Example of Predicted vs. Experimental Spectroscopic Data:

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H-NMR (ppm) | 3.45 (CH-OH) | 3.42 |

| ¹³C-NMR (ppm) | 210.1 (C=O) | 209.8 |

| IR (cm⁻¹) | 3450 (O-H stretch) | 3445 |

| UV-Vis (nm) | 280 (n→π*) | 282 |

Note: The data presented in this table is for illustrative purposes to show the correlation between predicted and experimental values and is not based on actual measurements for this specific compound.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein receptor. This method is crucial for understanding the potential biological activity of this compound.

The process involves placing the ligand (this compound) into the binding site of a receptor and using a scoring function to estimate the binding affinity. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Illustrative Molecular Docking Results:

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | -7.8 | TYR355, ARG513 |

| Tumor Necrosis Factor-alpha (TNF-α) | -6.5 | GLY121, TYR151 |

| 5-Lipoxygenase (5-LOX) | -7.2 | HIS367, LEU368 |

Note: This table contains hypothetical data to exemplify the output of a molecular docking study.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, providing a detailed understanding of the reaction mechanism. For reactions involving this compound, such as its synthesis or metabolism, computational methods can identify transition states, intermediates, and the activation energies required for the reaction to proceed.

This information is vital for optimizing reaction conditions in a laboratory setting or for understanding the metabolic fate of the compound in a biological system.

Example of a Computed Reaction Pathway:

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants | 0.0 |

| 2 | Transition State 1 | +15.2 |

| 3 | Intermediate | -5.6 |

| 4 | Transition State 2 | +10.8 |

| 5 | Products | -12.3 |

Note: The data in this table is hypothetical and illustrates the energy profile of a potential reaction pathway.

Predictive Modeling of Biological Activity Profiles (Computational Models)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity. By developing a QSAR model, it is possible to predict the activity of a new compound, such as this compound, based solely on its molecular descriptors.

These descriptors can be derived from the molecule's 2D or 3D structure and can include properties such as molecular weight, logP, and electronic parameters. These models are a key component of modern drug discovery, enabling the rapid screening of large numbers of compounds for potential therapeutic activity.

Illustrative QSAR Model Data:

| Molecular Descriptor | Value | Contribution to Activity |

| Molecular Weight | 226.38 | Neutral |

| LogP | 3.5 | Positive |

| Number of Hydrogen Bond Donors | 1 | Positive |

| Polar Surface Area | 37.3 Ų | Negative |

Note: This table presents hypothetical data to illustrate the components of a QSAR model.

Advanced Analytical Methodologies for Research Applications

Chromatographic Separations for Isomer Resolution and Purity Assessment

Chromatographic techniques are fundamental for the isolation, purification, and assessment of purity of 4-Hydroxy-3,6,10-trimethylundec-9-en-2-one. Given the presence of multiple chiral centers in its structure, the separation of its stereoisomers is a critical aspect of its analysis.

Chiral Chromatography for Enantiomeric and Diastereomeric Excess Determination

The presence of stereogenic centers at positions 3, 4, and 6 suggests that this compound can exist as multiple stereoisomers (enantiomers and diastereomers). Chiral chromatography is the definitive method for separating these isomers and determining the enantiomeric excess (ee) and diastereomeric excess (de) of a sample.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is the most common approach. CSPs are designed to interact differently with each stereoisomer, leading to different retention times and enabling their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving a wide range of chiral compounds, including those with hydroxyl and ketone functional groups. The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is optimized to achieve the best resolution.

Gas Chromatography (GC) with chiral capillary columns is another powerful technique, especially for volatile compounds. Derivatized cyclodextrins are commonly used as the chiral selector in these columns.

Table 1: Illustrative Data from Chiral HPLC Analysis of a Related Hydroxy Ketone

| Stereoisomer | Retention Time (min) | Peak Area (%) | Enantiomeric/Diastereomeric Excess (%) |

| (3R,4R,6S) | 12.5 | 48.5 | 94.0 (de) |

| (3S,4S,6R) | 14.2 | 1.5 | |

| (3R,4S,6S) | 16.8 | 2.5 | 90.0 (ee for this pair) |

| (3S,4R,6R) | 18.1 | 47.5 |

Note: This table is illustrative and does not represent actual data for this compound.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis

When this compound is a component of a complex mixture, such as a natural product extract, hyphenated techniques are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. As the compound elutes from the GC column, it is ionized, and the resulting mass spectrum provides a molecular fingerprint. The fragmentation pattern can offer clues about the compound's structure. For instance, the loss of a water molecule (18 Da) from the molecular ion would be indicative of the hydroxyl group.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly useful for less volatile compounds or those that are thermally labile. After separation by LC, the compound is ionized (e.g., by electrospray ionization, ESI) and subjected to two stages of mass analysis. In the first stage, the precursor ion (e.g., [M+H]⁺) is selected. This ion is then fragmented, and the resulting product ions are analyzed in the second stage. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and sensitive, allowing for the quantification of the compound even at trace levels in complex matrices.

Advanced Spectroscopic Techniques for Structural Elucidation (Beyond Basic Identification)

While basic spectroscopic methods provide initial identification, advanced techniques are required for the unambiguous determination of the compound's three-dimensional structure.

High-Resolution NMR Spectroscopy (2D NMR, Solid-State NMR for advanced structural insights)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete chemical structure of organic molecules.

2D NMR techniques are essential for assembling the carbon skeleton and assigning all proton (¹H) and carbon (¹³C) signals.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons in the molecule's backbone.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different parts of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, which is vital for determining the relative stereochemistry of the chiral centers.

Solid-State NMR could be employed if the compound is crystalline and provides insights into the molecular conformation and packing in the solid state.

Table 2: Hypothetical ¹³C and ¹H NMR Chemical Shift Assignments for a Stereoisomer of this compound

| Carbon No. | ¹³C Shift (ppm) | ¹H Shift (ppm, multiplicity, J in Hz) | Key HMBC Correlations | Key NOESY Correlations |

| 1 | 28.5 | 2.15 (s) | C2, C3 | H3 |

| 2 | 212.0 | - | - | - |

| 3 | 55.2 | 2.80 (dq, 7.0, 2.5) | C1, C2, C4, C1' | H1, H4, H1' |

| 4 | 75.8 | 3.95 (d, 2.5) | C2, C3, C5, C6 | H3, H5 |

| ... | ... | ... | ... | ... |

| 10 | 135.1 | 5.10 (t, 7.0) | C8, C9, C11 | H8, H11 |

Note: This table is for illustrative purposes and contains hypothetical data.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

To determine the absolute configuration of a chiral molecule, chiroptical techniques are employed.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's absolute configuration. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R or S configuration), the true absolute configuration can be assigned.

Electronic Circular Dichroism (ECD) is a similar technique that operates in the ultraviolet-visible region of the spectrum. It is particularly useful for compounds containing chromophores, such as the ketone and the carbon-carbon double bond in this compound. The comparison of experimental and calculated ECD spectra allows for the assignment of the absolute stereochemistry.

X-ray Crystallography of Derivatives or Co-crystals

The most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration, is single-crystal X-ray crystallography . This technique requires a well-ordered single crystal of the compound. For oils or compounds that are difficult to crystallize, it is often possible to form a crystalline derivative, for example, by reacting the hydroxyl group with a heavy-atom-containing reagent. The presence of the heavy atom facilitates the structure determination. Alternatively, co-crystallization with another molecule can sometimes induce crystal formation. The resulting crystal structure provides precise bond lengths, bond angles, and the absolute stereochemistry of all chiral centers.

Quantitative Analysis in Complex Biological and Environmental Matrices (Research Context)

The quantitative analysis of this compound, a sesquiterpenoid, in intricate samples such as plant tissues, microbial cultures, soil, or water, necessitates highly sensitive and selective analytical methods. These matrices are replete with interfering compounds that can mask the signal of the target analyte, making trace-level detection a significant challenge.

The development of methods for the trace analysis of sesquiterpenoids typically involves sophisticated sample preparation techniques coupled with high-resolution chromatographic and spectrometric detection. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for the analysis of volatile and semi-volatile terpenes due to its excellent separation efficiency and definitive identification capabilities. researchgate.netscielo.br

For a hydroxylated ketone like this compound, derivatization might be necessary to improve its volatility and thermal stability for GC analysis. Sample extraction from complex matrices often utilizes methods such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate the analyte of interest while removing interfering substances. researchgate.net

Table 1: Hypothetical Methodological Parameters for Trace Analysis of this compound

| Parameter | Gas Chromatography (GC) | Mass Spectrometry (MS) |

| Column | Fused silica (B1680970) capillary column (e.g., DB-5ms) | Quadrupole or Ion Trap |

| Injector Temperature | 250 °C | - |

| Oven Program | Initial temp 60°C, ramp to 280°C | - |

| Carrier Gas | Helium | - |

| Ionization Mode | Electron Ionization (EI) | - |

| Scan Range | m/z 40-400 | - |

| Limit of Detection (LOD) | Estimated in low ng/L range | - |

| Limit of Quantitation (LOQ) | Estimated in mid-to-high ng/L range | - |

This table presents a hypothetical set of parameters based on common practices for sesquiterpenoid analysis and would require empirical validation for this compound.

In the context of biosynthetic studies, quantitative analysis of this compound would be instrumental in elucidating its formation pathways and metabolic fate. Metabolomics approaches, which aim to comprehensively identify and quantify all small-molecule metabolites in a biological system, rely heavily on sensitive analytical platforms like GC-MS and liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net

By employing stable isotope labeling, researchers can trace the flow of atoms from precursor molecules into the final sesquiterpenoid structure. This pathway flux analysis provides invaluable insights into the efficiency of biosynthetic pathways and can guide metabolic engineering efforts to enhance the production of the target compound in microbial or plant systems. nih.gov For example, in engineered Saccharomyces cerevisiae, GC-MS is a key tool for quantifying sesquiterpene products and related metabolites to understand and optimize pathway flux. nih.govresearchgate.net

Table 2: Potential Applications in Biosynthetic Research

| Research Application | Analytical Approach | Expected Outcome |

| Pathway Elucidation | Isotope labeling studies with GC-MS or LC-MS/MS | Identification of biosynthetic precursors and intermediates. |

| Metabolic Engineering | Quantitative time-course analysis of metabolite levels | Optimization of enzyme expression and pathway efficiency for increased product yield. |

| Enzyme Characterization | In vitro assays with purified enzymes followed by product quantification | Determination of enzyme kinetics and substrate specificity. |

This table outlines potential research applications and the analytical approaches that would be necessary to investigate the biosynthesis of this compound.

Challenges, Research Gaps, and Future Perspectives in the Study of 4 Hydroxy 3,6,10 Trimethylundec 9 En 2 One

Methodological Challenges in Complex Stereoselective Synthesis

The total synthesis of 4-Hydroxy-3,6,10-trimethylundec-9-en-2-one has not been extensively documented, presenting a significant challenge and opportunity for synthetic organic chemistry. The primary difficulty lies in the precise control of stereochemistry at its three stereogenic centers (C3, C4, and C6). Achieving high diastereoselectivity and enantioselectivity in acyclic systems is notoriously more complex than in rigid cyclic structures due to high conformational flexibility. nih.gov

Key synthetic hurdles include:

Stereocontrol of the α-Hydroxy Ketone Moiety: The vicinal stereocenters at C3 and C4 are characteristic of an aldol (B89426) addition product. rsc.org Controlling the relative and absolute stereochemistry of this fragment is a classic challenge. Modern synthetic methods, including the use of chiral auxiliaries, substrate-controlled additions, or asymmetric catalysis with boron enolates, would be required to achieve the desired configuration. organicchemistrydata.org

Installation of the Remote Stereocenter: The methyl-bearing stereocenter at C6 is distant from the other chiral centers, making stereochemical communication difficult. Its configuration must be set independently, possibly from a chiral pool starting material like (-)-citronellol, or through a separate stereoselective alkylation or reduction step. nih.gov

Control of Multiple Stereocenters: The combination of these challenges means that a successful synthesis must orchestrate multiple stereoselective bond formations with high fidelity to avoid the formation of complex diastereomeric mixtures, which are difficult to separate and characterize. Polyketide biosynthesis often solves similar challenges through precise enzymatic control over each reaction step. nih.govnih.govresearchgate.net

| Stereocenter | Position | Key Synthetic Challenge | Potential Synthetic Strategy |

|---|---|---|---|

| 1 | C3 (Methyl-bearing carbon alpha to ketone) | Controlling stereochemistry adjacent to a carbonyl group during enolate formation and reaction. | Stereoselective aldol reaction; Asymmetric alkylation. |

| 2 | C4 (Hydroxyl-bearing carbon) | Establishing the relative and absolute configuration in concert with C3. | Diastereoselective aldol addition using chiral aldehydes or catalysts. rsc.org |

| 3 | C6 (Methyl-bearing carbon in the acyclic chain) | Inducing asymmetry at a remote, flexible position. | Use of chiral pool starting materials; Asymmetric hydrogenation. nih.gov |

Unexplored Biological and Biochemical Mechanisms and Interactions

While no specific biological activities have been reported for this compound, its structural relatives within the acyclic sesquiterpenoid class are known for a wide range of pharmacological effects. This suggests a significant research gap and a high potential for discovering novel biological functions.

Related compounds like nerolidol and farnesol, which share the same C15 backbone, exhibit notable anti-inflammatory, antimicrobial, neuroprotective, and antitumor activities. nih.govmdpi.comnih.gov These compounds can modulate key signaling pathways, such as NF-κB and Nrf-2/HO-1, and interact with biochemical targets including cytochrome P450 enzymes. nih.govnih.gov The presence of the α-hydroxy ketone functionality in this compound adds a unique structural feature that could lead to entirely different or enhanced biological interactions compared to its simpler alcohol analogs. This functional group could participate in hydrogen bonding or redox reactions within enzyme active sites, creating novel mechanisms of action. A major research gap is the complete absence of screening data for this compound against any biological target.

Opportunities for Advanced Theoretical and Computational Modeling

Computational chemistry offers powerful tools to bridge the knowledge gap surrounding this compound before extensive lab work is undertaken.

Predicting Synthetic Pathways and Stereoselectivity: Density Functional Theory (DFT) calculations can be employed to model the transition states of potential synthetic reactions, such as the key aldol addition. acs.org This can help predict which reagents or catalysts might favor the formation of a specific diastereomer, guiding experimental design. nih.govnih.gov

Elucidating Structure and Conformation: For a flexible acyclic molecule, predicting the most stable conformations is crucial. DFT and molecular dynamics simulations can provide insights into its three-dimensional structure, which is essential for understanding its spectroscopic data and potential interactions with biological macromolecules.

Forecasting Spectroscopic Properties: A significant challenge in the characterization of diastereomers is assigning the correct structure to the correct NMR spectrum. DFT-based methods can predict 1H and 13C NMR chemical shifts with increasing accuracy. acs.org Statistical methods can then be used to compare calculated spectra for all possible diastereomers with experimental data to assign the correct relative stereochemistry, a critical step in structural elucidation. stackexchange.com

Virtual Screening and Docking: The modeled 3D structure of the compound can be used in molecular docking simulations to screen for potential protein targets. scribd.comresearchgate.net By virtually testing its fit in the binding sites of enzymes implicated in inflammation or cancer (e.g., kinases, cyclooxygenases), researchers can prioritize biological assays and generate hypotheses about its mechanism of action.

| Computational Method | Research Question Addressed | Potential Impact |

|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanisms, transition state energies, NMR chemical shift prediction. acs.orgacs.org | Guides stereoselective synthesis; Aids in structural confirmation. |

| Molecular Dynamics (MD) | Conformational analysis in solution; Binding dynamics with proteins. | Reveals structural flexibility and informs docking studies. |

| Molecular Docking | Identification of potential biological targets; Prediction of binding modes. scribd.com | Prioritizes biological screening; Generates mechanistic hypotheses. |

| Genome Mining | Identification of potential terpene synthase genes for biosynthesis. nih.govrsc.org | Uncovers potential natural sources and biosynthetic pathways. |

Development of Novel Analytical Strategies for In-depth Characterization

The definitive characterization of this compound, particularly the assignment of its absolute and relative stereochemistry, requires sophisticated analytical strategies. The presence of multiple stereocenters in a flexible chain makes this non-trivial.

A primary challenge is distinguishing between its eight possible stereoisomers (four pairs of enantiomers). Standard 1D NMR and mass spectrometry may not be sufficient to differentiate diastereomers. Advanced NMR techniques, such as 1D and 2D NOESY/EXSY, can probe through-space proximities to help determine relative configurations. nih.gov Furthermore, residual chemical shift anisotropy (RCSA) measurements in a liquid crystalline phase could provide crucial long-range structural information. acs.org

To determine the absolute configuration, chiroptical methods like electronic circular dichroism (ECD) are invaluable. However, for flexible molecules, experimental ECD spectra must be compared with those predicted by time-dependent DFT (TD-DFT) calculations for each possible isomer. nih.gov This combination of advanced spectroscopy and computation is essential for unambiguous stereochemical assignment. nifdc.org.cn

Interdisciplinary Research Opportunities in Chemical Biology and Natural Product Discovery

The study of this compound is an ideal subject for interdisciplinary collaboration.

Natural Product Discovery: While this compound may be a synthetic target, it is structurally similar to acyclic sesquiterpenoids found in fungi and marine organisms. nih.govresearchgate.net A collaboration between synthetic chemists and natural product chemists could involve searching for this molecule in nature. Modern genome mining techniques could be used to scan fungal or bacterial genomes for novel sesquiterpene synthase enzymes that might produce this or related scaffolds. nih.govrsc.orgmdpi.com

Chemoenzymatic Synthesis: An interdisciplinary approach combining chemical synthesis with biocatalysis could offer elegant solutions to stereochemical challenges. Enzymes such as lipases or dehydrogenases could be used for kinetic resolution or stereoselective reductions, providing access to enantiomerically pure building blocks or the final product. dergipark.org.trresearchgate.netdergipark.org.trnih.gov

Probing Biological Systems: Once synthesized, this molecule and its stereoisomers can serve as chemical probes in collaboration with biochemists and cell biologists. By systematically evaluating each isomer for its biological activity, researchers can uncover structure-activity relationships (SAR) and identify the specific stereochemical features required for a given effect.

Outlook for Fundamental Chemical and Biological Discoveries Derived from this compound Research

The significant research gaps surrounding this compound make it a fertile ground for discovery. As a complex yet accessible synthetic target, it can serve as a benchmark for developing and validating new methods for stereocontrol in acyclic systems. The successful synthesis of all its stereoisomers would provide a valuable toolkit for probing biological systems, potentially revealing novel pharmacology that differs from known sesquiterpenoids. researchgate.net

Ultimately, the study of this specific molecule is not merely about one compound. It represents a gateway to broader questions in chemical synthesis, stereochemistry, and the biological roles of terpenoids. nih.govresearchcommons.org Research into this under-explored area holds the promise of uncovering new synthetic strategies, novel bioactive agents, and a deeper understanding of the interplay between molecular structure and biological function.

Q & A

Q. What are the key identifiers and structural features of 4-Hydroxy-3,6,10-trimethylundec-9-en-2-one?

The compound is identified by CAS No. 68141-16-2 . Its structure includes a hydroxyl group at position 4, methyl groups at positions 3, 6, and 10, and an unsaturated double bond at position 9-10. For precise identification, researchers should cross-reference spectral data (e.g., NMR, IR) with databases like PubChem or Reaxys, ensuring alignment with reported molecular weight and functional group reactivity .

Q. What are the standard synthetic routes for this compound?

While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous ketone derivatives (e.g., 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one) suggest hydroxylation of a precursor ketone as a critical step . Researchers should explore stereoselective hydroxylation methods (e.g., Sharpless dihydroxylation) and methylation strategies using trimethylsilyl protecting groups to avoid side reactions. Validation via GC-MS or HPLC is essential to confirm purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound?

Discrepancies in NMR or mass spectra may arise from stereoisomerism or impurities. For example, the double bond at position 9-10 could lead to cis/trans isomerism, altering spectral peaks. To address this:

- Use 2D NMR (e.g., COSY, HSQC) to assign stereochemistry .

- Compare experimental data with computational predictions (DFT-based chemical shift calculations) .

- Cross-validate purity via elemental analysis or X-ray crystallography if crystalline .

Q. What methodological frameworks are suitable for studying the compound’s bioactivity in interdisciplinary research?

Combining in vitro assays (e.g., enzyme inhibition) with in silico docking studies can elucidate structure-activity relationships. For example:

- Experimental Design : Use dose-response curves to assess cytotoxicity, paired with molecular dynamics simulations to model ligand-receptor interactions .

- Data Integration : Apply cheminformatics tools (e.g., KNIME, Schrödinger) to correlate bioactivity with electronic or steric properties of substituents .

- Contradiction Analysis : If bioactivity varies across studies, conduct meta-analyses to identify confounding variables (e.g., solvent polarity, cell line variability) .

Q. How can researchers design degradation studies to evaluate the compound’s stability under varying conditions?

Stability studies should mimic physiological or environmental conditions:

- Photodegradation : Expose the compound to UV-Vis light (λ = 254–365 nm) and monitor degradation via LC-MS .

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds .

- pH-Dependent Hydrolysis : Conduct kinetic studies in buffered solutions (pH 1–13) to identify labile functional groups (e.g., the enone system) .

Q. What strategies address contradictions in reported bioactivity data for this compound?

Discrepancies may stem from assay variability or impurities. To resolve them:

- Reproducibility Checks : Replicate assays using standardized protocols (e.g., OECD guidelines) .

- Meta-Analysis : Aggregate data from multiple studies (e.g., ChEMBL, PubChem BioAssay) and apply statistical models (e.g., random-effects meta-regression) .

- Mechanistic Studies : Use CRISPR-edited cell lines to isolate specific pathways affected by the compound .

Methodological Resources

- Spectral Databases : PubChem (https://pubchem.ncbi.nlm.nih.gov ) and Reaxys for cross-referencing spectral data .

- Synthesis Tools : SciFinder for reaction optimization and protecting group strategies .

- Computational Modeling : Gaussian or ORCA for DFT calculations to predict spectroscopic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.